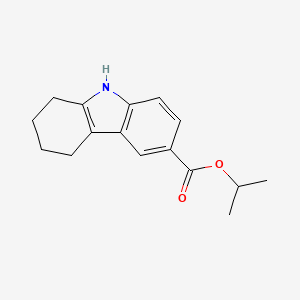
propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is an organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.
Esterification: The carboxyl group at the 6-position of the carbazole core can be esterified with propan-2-ol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can convert the carbazole core to its fully hydrogenated form, tetrahydrocarbazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Carbazole-quinones
Reduction: Tetrahydrocarbazole
Substitution: Various substituted carbazoles depending on the electrophile used
Scientific Research Applications
Propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s carbazole core is known for its potential anticancer, antimicrobial, and anti-inflammatory activities. Researchers are exploring its derivatives for drug development.
Organic Electronics: Carbazole derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent charge-transport properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. Its carbazole core can intercalate with DNA, inhibiting the replication of cancer cells.
Electronic Properties: In organic electronics, the compound’s ability to transport charge is attributed to the conjugated π-system of the carbazole core, which facilitates electron mobility.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Lacks the ester group at the 6-position, which may affect its solubility and reactivity.
Carbazole: The fully aromatic form of the compound, which has different electronic properties compared to the tetrahydro form.
Propan-2-yl carbazole: Similar structure but without the tetrahydro modification, leading to different chemical and physical properties.
Uniqueness
Propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to the combination of its carbazole core and the propan-2-yl ester group. This combination imparts specific chemical properties, such as solubility and reactivity, making it suitable for various applications in medicinal chemistry, organic electronics, and materials science.
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
propan-2-yl 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-10(2)19-16(18)11-7-8-15-13(9-11)12-5-3-4-6-14(12)17-15/h7-10,17H,3-6H2,1-2H3 |
InChI Key |
ROQJDMYDPFGLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















